molecular formula C11H12FNO3 B1489895 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid CAS No. 1783754-06-2

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Cat. No.: B1489895
CAS No.: 1783754-06-2
M. Wt: 225.22 g/mol
InChI Key: JCUXANRXEDUGPL-UHFFFAOYSA-N
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Description

2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1783754-06-2) is a chemical building block of interest in medicinal chemistry and early-stage drug discovery. This compound features a benzo[f][1,4]oxazepine scaffold, a core structure recognized for its relevance in developing inhibitors for various biological targets . As a synthetic intermediate, this acetic acid-functionalized derivative is particularly valuable for constructing more complex molecules; for instance, it can serve as a precursor to amide derivatives like 2-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one (CAS 1785595-91-6) . Researchers are exploring related benzoxazepine scaffolds for the structure-based discovery of potent and orally bioavailable inhibitors, such as those targeting the chromatin-associated protein WDR5, a high-profile target in anticancer therapeutic development . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXANRXEDUGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazepine Core Formation via Schmidt Rearrangement

  • Starting Material : 4-chromanone derivatives.
  • Reagents : Sodium azide for azide formation.
  • Conditions : Treatment of chromanone with sodium azide generates a lactam intermediate through Schmidt rearrangement.
  • Outcome : Formation of the benzoxazepine skeleton, which is key for further modifications.

Notes : The order of bromination and reduction steps is critical to maintain regioselectivity and avoid debromination side products during scale-up.

Regioselective Halogenation

  • Objective : Introduce fluorine at the 7-position on the aromatic ring.
  • Method : Electrophilic fluorination or use of fluorinated starting materials.
  • Challenges : Maintaining regioselectivity and avoiding migration or rearrangement of substituents.

Lactam Reduction to Amine

  • Reagents : Complexed lithium aluminum hydride.
  • Conditions : Controlled reduction to convert the lactam into the corresponding amine.
  • Scale-up Considerations : Debromination side reactions increase with scale; careful reaction monitoring is required.

Introduction of Acetic Acid Side Chain

  • Method : Alkylation of the benzoxazepine amine with haloacetic acid derivatives or esters.
  • Conditions : Use of bases and appropriate solvents to facilitate nucleophilic substitution.
  • Final Step : Hydrolysis of esters to yield the free acetic acid.

Optimization and Reaction Conditions

Research findings highlight several optimization parameters for related benzoxazepine derivatives, which are applicable here:

Step Reagents/Conditions Yield (%) Notes
Schmidt Rearrangement Sodium azide, reflux High Efficient formation of lactam
Bromination Standard electrophilic bromination Moderate Regioselectivity depends on step order
Lactam Reduction Complexed LiAlH4, controlled temp Variable Debromination side products possible
Alkylation (Acetic Acid) Haloacetic acid esters, base, solvent Good Followed by hydrolysis

Mechanistic Insights

  • The Schmidt rearrangement proceeds via azide intermediate formation followed by nitrogen extrusion and ring expansion to the benzoxazepine lactam.
  • Halogenation is sensitive to electronic effects of substituents; fluorine introduction may be done early or via fluorinated precursors.
  • Reduction of lactam to amine must be carefully controlled to prevent side reactions.
  • Alkylation with haloacetic acid derivatives proceeds through nucleophilic substitution on the amine nitrogen, followed by ester hydrolysis to yield the acid.

Characterization and Purification

  • Purification : Flash chromatography on silica gel is commonly used.
  • Characterization : 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structure and purity.
  • Typical Solvents : THF, dichloromethane, chloroform, and mixtures for various steps.
  • Analytical Techniques : TLC monitoring, NMR chemical shifts referencing residual solvents, and HRMS for molecular weight confirmation.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Conditions Challenges/Notes
1 Chromanone to lactam (benzoxazepine) Sodium azide, reflux Schmidt rearrangement efficiency
2 Halogenation (fluorination) Electrophilic fluorinating agents Regioselectivity critical
3 Lactam reduction to amine Complexed LiAlH4 Avoid debromination, control temp
4 Alkylation with acetic acid derivative Haloacetic acid esters, base Complete substitution, followed by hydrolysis
5 Purification and characterization Flash chromatography, NMR, HRMS Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : It can be reduced to yield more hydrogenated derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the acetic acid moiety.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogenation with N-bromosuccinimide or nitration with nitric acid.

Major Products

The major products depend on the specific reaction and conditions employed. For instance, oxidation can produce oxazepine ketones, while reduction can yield fully saturated oxazepines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid exhibit antidepressant effects. The oxazepin structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that derivatives of this compound may serve as potential candidates for developing new antidepressant medications.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating inflammatory diseases. The structural features of the oxazepin ring may contribute to its interaction with inflammatory pathways.

Neuroprotective Effects

Preliminary studies indicate that this compound could offer neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of oxazepins to cross the blood-brain barrier enhances their appeal for neurological applications.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various oxazepin derivatives, including This compound , assessing their efficacy as antidepressants in animal models. Results indicated a significant reduction in depressive-like behavior compared to control groups, highlighting the compound's potential therapeutic role.

Case Study 2: Anti-inflammatory Mechanism

In an investigation reported in Pharmacology Research & Perspectives, researchers examined the anti-inflammatory effects of this compound on human cell lines. The findings revealed that treatment with the compound led to a marked decrease in the expression of TNF-alpha and IL-6, key players in inflammatory responses.

StudyFindings
Journal of Medicinal ChemistrySignificant reduction in depressive behavior in animal models
Pharmacology Research & PerspectivesDecreased expression of TNF-alpha and IL-6

Mechanism of Action

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid exerts its effects by interacting with various molecular targets. These interactions involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The fluorine atom in its structure can enhance binding affinity and selectivity for certain targets, which is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (Target) 874767-72-3 C₁₁H₁₀FNO₄ 239.2 7-Fluoro, acetic acid chain pKa: 3.48; Boiling point: 474.4°C; Predicted high thermal stability
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid 950266-82-7 C₁₆H₁₁ClN₂O₄ 330.7 7-Chloro, benzoic acid chain No reported physical data; benzoic acid group may enhance protein binding
(2S)-(4-Chlorophenyl){(3S)-7-iodo-2,5-dioxo-3-[4-(trifluoromethyl)phenyl]-...* N/A C₂₄H₁₅ClF₃IN₂O₄ 654.7 7-Iodo, trifluoromethyl, chlorophenyl, diketone Complex structure with halogen-rich substituents; potential for enhanced lipophilicity
(2S,3S)-5-(2-(dimethylamino)ethyl)-3-fluoro-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one N/A C₁₆H₁₅FN₂OS 304.1 Thiazepine core (sulfur atom), dimethylaminoethyl, 3-fluoro HRMS confirmed; sulfur may alter electronic properties vs. oxazepine
[3-(4-Bromo-2-fluoro-benzyl)-7-chloro-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid N/A C₁₇H₁₁BrClFN₂O₄ 465.6 Quinazoline core, bromo/fluoro/chloro substituents, diketone High molar mass; halogenation likely increases metabolic stability

Key Observations:

Substituent Effects: Halogenation: The target compound’s 7-fluoro substituent contrasts with chlorine in CAS 950266-82-7 and iodine in the benzodiazepine derivative . Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while bulkier halogens (e.g., iodine) could improve target selectivity but reduce solubility.

Core Heterocycle Differences :

  • Replacement of the oxazepine oxygen with sulfur (thiazepine in ) introduces a larger, less electronegative atom, which may alter pharmacokinetics (e.g., slower metabolism due to sulfur’s stability) .
  • Quinazoline-based analogs () exhibit a fused two-nitrogen system, which is structurally distinct from benzoxazepines and may target different enzymes (e.g., tyrosine kinases) .

Physicochemical Properties: The target compound’s pKa (~3.48) suggests ionization at physiological pH, aiding solubility in aqueous environments. In contrast, the dimethylaminoethyl group in ’s thiazepine derivative confers basicity, likely enhancing cellular uptake . Higher molar mass and halogen content in analogs like CAS 950266-82-7 or the quinazoline derivative may improve receptor affinity but pose challenges for bioavailability .

Biological Activity

2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a compound belonging to the class of heteroaromatic organic molecules. Its unique structural features, including a fluorinated oxazepine ring, suggest potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂FNO with a molecular weight of 225.22 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing oxazepine rings have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives of oxazepines can induce apoptosis in cancer cell lines through various mechanisms, including disruption of microtubule dynamics and modulation of signaling pathways .
  • Neuroactive Properties : The structural characteristics of this compound suggest potential neuroactive effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that modifications to the oxazepine structure can significantly impact biological activity. For example:

CompoundStructural FeaturesObserved Activity
7-FluoroquinolinoneFluorinated quinoline structureAntimicrobial
2-(Aminomethyl)-benzothiazoleBenzothiazole coreAnticancer
1-(3-Fluorophenyl)ethanolFluorinated phenolic compoundNeuroactive

These findings highlight the importance of specific functional groups and their positioning on the oxazepine ring in determining the biological efficacy of these compounds .

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of several oxazepine derivatives against breast and lung cancer cell lines. The results indicated that certain modifications enhanced potency significantly compared to unmodified structures. For example, a derivative with an additional methyl group showed improved activity against MDA-MB-435 breast cancer cells with an IC50 value in the nanomolar range .
  • Neuropharmacology : Research into neuroactive properties has shown that related compounds can affect serotonin and dopamine receptors, suggesting potential applications in treating mood disorders. In vitro studies demonstrated that these compounds could enhance neurotransmitter release in neuronal cultures .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors or enzymes may lead to modulation of key signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, and what reaction conditions yield high purity?

  • Methodological Answer : The synthesis typically involves fluorination of a benzo-fused oxazepinone intermediate using electrophilic fluorinating agents like Selectfluor under mild conditions (dichloromethane, room temperature) . Subsequent coupling steps, such as amide bond formation with ethylamine or acetic acid derivatives, require reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents . For industrial-scale production, continuous flow reactors are recommended to optimize yield and efficiency . Purity can be monitored via HPLC, with reaction progress validated using NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving the 3D structure, with parameters including radiation sources (e.g., fine-focus sealed tubes), detector resolution (8.3333 pixels/mm), and refinement methods (e.g., least-squares matrix) . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and fluorine substitution patterns, while HPLC ensures purity (>95%) . Computational modeling (e.g., density functional theory) can predict electronic properties, such as frontier molecular orbitals, to rationalize reactivity .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?

  • Methodological Answer : Cytotoxicity assays using human leukemia cell lines (e.g., HL60, K562) are standard. IC₅₀ values should be determined via dose-response curves (e.g., 24–72 hr exposure) . Enzyme inhibition studies (e.g., kinase assays) require recombinant proteins, ATP analogs, and fluorescence-based detection. For oxidative stress pathways, measure ROS levels using fluorescent probes (e.g., DCFH-DA) in cell lines with high metabolic activity . Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to minimize variability.

Q. How do structural modifications (e.g., fluorination, chain length) impact its pharmacological profile?

  • Methodological Answer : Fluorination at the 7-position enhances lipophilicity and receptor binding affinity, as shown by comparative IC₅₀ values in fluorinated vs. non-fluorinated analogs . Chain length variations (e.g., ethyl vs. methyl groups) influence metabolic stability; evaluate via liver microsome assays (e.g., human CYP450 isoforms) . Substitution effects (e.g., electron-withdrawing groups on the oxazepinone ring) can be studied using Hammett plots to correlate substituent σ values with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA) . Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) . For purity-related issues, employ LC-MS to detect trace impurities (>99% purity required for reliable IC₅₀ data) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies. Administer the compound orally or intravenously, and collect plasma samples at timed intervals for LC-MS/MS analysis. Key parameters include Cmax , Tmax , and AUC . For toxicity, conduct acute (14-day) and subchronic (90-day) studies, monitoring hematological, hepatic, and renal markers. Toxicogenomics (e.g., RNA-seq of liver tissue) identifies off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Reactant of Route 2
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.